Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-aminoethyl)amino)-, (2Z)-2-butenedioate (1:2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

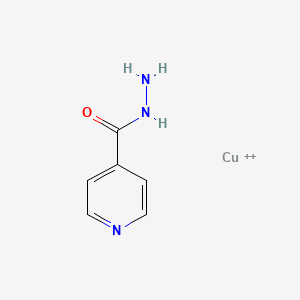

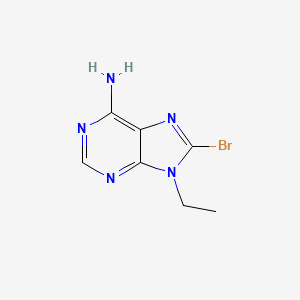

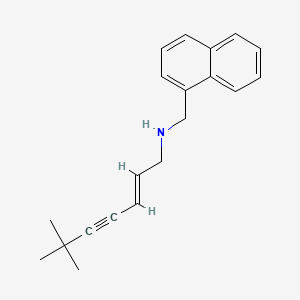

Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

Scientific Research Applications

Insect Teratogenicity Studies

Benz(g)isoquinoline-5,10-dione has been identified as a primary contributor to insect teratogenicity in commercial reagent-grade acridine. This was determined through spectroscopic, chromatographic, and bioassay results, raising questions about its contribution to coal oil insect teratogenicity (Ma et al., 1984).

Chemosensor Development

New derivatives of the benzo[de]isoquinoline-1,3-dione system, including those containing amino groups, were synthesized. These compounds showed high chemosensor selectivity for determining anions (Tolpygin et al., 2012).

Quinone Synthesis

The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides and related new classes of quinones has been reported, expanding the chemical variety in this area (Jacobs et al., 2008).

Antimicrobial Activity

Benz(g)isoquinoline-5,10-dione demonstrated significant antibacterial and antifungal activity, particularly noteworthy for its antifungal action comparable to standard antifungal antibiotics (Clark et al., 1984).

Antitumor Activity

The compound has been evaluated for its potential in targeting multidrug resistance (MDR) cells and for its interactions with DNA and P-glycoprotein, significant in the context of anticancer drugs (Chou et al., 2002).

Anti-Tubercular Properties

N(2)-arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides, derived from this compound, have shown promising results in the treatment of tuberculosis, highlighting their potential as novel antitubercular candidate compounds (Rotthier et al., 2016).

Antitumor Agent Evaluations

Computer-assisted evaluations of benzo(de)isoquinoline-1,3-diones revealed the significance of the imide side-chain and substituent type on the aromatic portion for anticancer activity, leading to the selection of specific derivatives for further studies (Paull et al., 1984).

Synthesis of N-Substituted Derivatives

A straightforward synthesis process for N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones, representing a new class of compounds, was developed, contributing to structural modifications in pharmaceutical research (Jacobs et al., 2008).

DNA Binding Studies

Research on pixantrone, a derivative of benz(g)isoquinoline-5,10-dione, has shed light on its binding mechanism with DNA, crucial for understanding its effectiveness as an anticancer drug (Adnan et al., 2010).

Development of Novel Antitumoral Agents

A study synthesized and evaluated novel antitumoral agents with quinonic structure, including aryl benzo[g]isoquinoline-5,10-dione derivatives, for their cytotoxic activities against various cancer cell lines (Gomez-Monterrey et al., 2003).

Properties

Molecular Formula |

C25H27N5O10 |

|---|---|

Molecular Weight |

557.5 g/mol |

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI Key |

SVAGFBGXEWPNJC-LVEZLNDCSA-N |

Isomeric SMILES |

C1=CC(=C2C(=O)C3=C(C(=O)C2=C1NCCN)C=CN=C3)NCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Pictograms |

Acute Toxic; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)

![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)

![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)

![(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234852.png)

![[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate](/img/structure/B1234853.png)

![[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate](/img/structure/B1234857.png)